Sodium 4-isopropylbenzenesulfonate
Overview
Description
Sodium 4-isopropylbenzenesulfonate is an organic compound with the molecular formula C₉H₁₁NaO₃S. It is a sodium salt of 4-isopropylbenzenesulfonic acid and is commonly used in various industrial and research applications due to its surfactant properties. This compound is known for its ability to lower the surface tension of liquids, making it useful in detergents, emulsifiers, and other chemical formulations.
Scientific Research Applications
Sodium 4-isopropylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-isopropylbenzenesulfonate can be synthesized through the sulfonation of 4-isopropyltoluene (p-cymene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically proceeds as follows:
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Sulfonation:
Reactants: 4-isopropyltoluene and concentrated sulfuric acid.
Conditions: The reaction is carried out at elevated temperatures (around 100-120°C) to facilitate the sulfonation process.
Product: 4-isopropylbenzenesulfonic acid.
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Neutralization:
Reactants: 4-isopropylbenzenesulfonic acid and sodium hydroxide.
Conditions: The sulfonic acid is neutralized with an aqueous solution of sodium hydroxide at room temperature.
Product: this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The final product is often purified through crystallization or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-isopropylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form different functional groups.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include sulfonic acids or sulfides.
Mechanism of Action
The primary mechanism by which sodium 4-isopropylbenzenesulfonate exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps stabilize emulsions by reducing the interfacial tension between oil and water phases.
Comparison with Similar Compounds
Sodium 4-isopropylbenzenesulfonate can be compared with other sulfonate compounds such as:
Sodium dodecylbenzenesulfonate: Commonly used in detergents and cleaning agents.
Sodium toluenesulfonate: Used as a surfactant and in organic synthesis.
Sodium xylene sulfonate: Employed in various industrial applications as a surfactant and solubilizer.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct surfactant properties. Its isopropyl group provides a balance between hydrophobic and hydrophilic characteristics, making it particularly effective in certain formulations compared to other sulfonates.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
IUPAC Name |
sodium;4-propan-2-ylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKATQBVVAZOAY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047523 | |
Record name | Sodium 4-isopropylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Pellets or Large Crystals, Liquid | |
Record name | Benzene, (1-methylethyl)-, monosulfo deriv., sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15763-76-5, 32073-22-6 | |
Record name | p-Cumenesulfonic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015763765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (1-methylethyl)-, monosulfo deriv., sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 4-isopropylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium p-cumenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cumene, monosulpho derivative, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM P-CUMENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ696V2810 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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